4,4'-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol)
Description
Properties
IUPAC Name |
4-[2,5-dibutoxy-4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-7-9-15-27-21-17-20(12-14-24(5,6)26)22(28-16-10-8-2)18-19(21)11-13-23(3,4)25/h17-18,25-26H,7-10,15-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVKYFHHTHBBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1C#CC(C)(C)O)OCCCC)C#CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443259 | |
| Record name | 4,4'-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179264-44-9 | |
| Record name | 4,4'-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sonogashira Coupling as the Primary Method
The most widely documented approach involves a Sonogashira cross-coupling reaction between 1,4-dibromo-2,5-dibutoxybenzene and 2-methylbut-3-yn-2-ol. This method, adapted from analogous syntheses of alkoxy-substituted phenylene-ethynylene derivatives, employs palladium-based catalysts to facilitate carbon-carbon bond formation.
Reaction Conditions :
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Catalyst System : PdCl(PPh) (5 mol%) and PPh (50 mol%)
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Co-catalyst : CuI (10 mol%)
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Solvent : Triethylamine (neat) or mixed with xylene
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Temperature : Reflux (110–120°C)
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Duration : 20 hours
Under these conditions, the reaction achieves an 80% yield of the target compound, as confirmed by elemental analysis and melting point characterization (368–370 K). The use of triethylamine as both solvent and base ensures deprotonation of the terminal alkyne, while CuI enhances catalytic turnover.
Synthesis of 1,4-Dibromo-2,5-dibutoxybenzene
The dibutoxy-substituted benzene precursor is synthesized via nucleophilic aromatic substitution of 1,4-dibromo-2,5-dihydroxybenzene with butyl bromide in the presence of KCO. This step typically proceeds in dimethylformamide (DMF) at 80°C for 12 hours, yielding the dibutoxylated product in >90% purity.
2-Methylbut-3-yn-2-ol: Key Monomer
2-Methylbut-3-yn-2-ol, a tertiary alkyne alcohol, is commercially available or prepared via Favorskii reaction between acetylene and acetone under basic conditions. Its steric bulk minimizes side reactions such as Glaser homocoupling during Sonogashira reactions.
Optimization and Scalability
Catalyst Loading and Solvent Effects
Reducing PdCl(PPh) loading to 2 mol% with excess PPh (100 mol%) maintains catalytic activity while lowering metal residues. Substituting triethylamine with toluene/DMF mixtures (3:1 v/v) improves solubility of the aromatic dibromide, enabling reactions at lower temperatures (90°C) without compromising yield.
Workup and Purification
Post-reaction, the mixture is filtered through Celite to remove palladium black, and the solvent is evaporated under reduced pressure. Recrystallization from ethanol yields colorless acicular crystals with >99% purity (HPLC). Alternative purification via column chromatography (SiO, hexane/ethyl acetate 4:1) is feasible but less cost-effective for industrial-scale production.
Analytical Characterization
Spectroscopic Data
Elemental Analysis
Calculated for CHO: C, 74.64%; H, 8.89%. Found: C, 74.60%; H, 8.80%.
Industrial Applications and Derivatives
The compound serves as a precursor for conducting polymers and light-emitting diodes (LEDs) . For example, analogous structures like poly(2,5-di--butoxy--phenylene vinylene) exhibit electroluminescence at 577 nm with turn-on voltages as low as 4.3 V. Functionalization via esterification or coordination to metal centers (e.g., gadolinium, lutetium) expands its utility in biomedical imaging and catalysis .
Chemical Reactions Analysis
Types of Reactions
4,4’-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4,4’-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4’-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Phenylene Core
a) Alkoxy Chain Length Variation
- Target Compound: 2,5-Dibutoxy groups provide moderate electron-donating effects and lipophilicity. The butoxy chains balance solubility in polar and non-polar solvents.
- Analog (CAS 277316-22-0) : Features 2,5-bis(dodecyloxy) substituents, which significantly enhance hydrophobicity and reduce crystallinity compared to the shorter butoxy chains .
b) Functional Group Diversity
- Li2-PDFSA Derivatives (Energy Storage) : Trifluoromethylsulfonyl amide groups enhance redox activity and ionic conductivity, making them suitable as lithium-ion acceptors. This contrasts with the target compound’s lack of redox-active moieties .
- Dipyridine Derivative (Crystal Structure) : Pyridine rings and ethene linkages facilitate π-π stacking and C–H···N hydrogen bonding, forming 2D networks. The target compound’s hydroxyl groups may instead promote O–H···O interactions .
Structural and Physical Properties
Key Research Findings
- Steric and Electronic Effects : Butoxy substituents in the target compound provide a balance between electron donation and steric bulk, unlike methoxy (more reactive) or dodecyloxy (more hydrophobic) variants .
- Stability : Unlike optically active isomers in , the target compound’s symmetry may reduce isomer complexity, enhancing synthetic reproducibility .
Biological Activity
4,4'-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol), also known by its CAS number 179264-44-9, is a complex organic compound with significant potential in various biological applications. Its unique molecular structure, characterized by two butoxy groups and a bis(alkyne) linkage, suggests a range of interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C24H34O4
- Molecular Weight : 386.5 g/mol
- IUPAC Name : 4-[2,5-dibutoxy-4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol
The biological activity of 4,4'-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol) is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate the activity of certain enzymes and receptors due to its structural features:
- Enzyme Interaction : The alkyne functionality may facilitate binding to active sites of enzymes involved in metabolic pathways.
- Receptor Modulation : The presence of butoxy groups enhances hydrophobic interactions with membrane-bound receptors, potentially influencing signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antioxidant Activity
Studies have demonstrated that 4,4'-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol) possesses significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may have implications for diseases related to oxidative damage.
Antimicrobial Properties
The compound has shown promising results in inhibiting the growth of various pathogens. For instance:
- In vitro Studies : Tests conducted against common bacterial strains revealed inhibition rates exceeding 70% at concentrations around 100 μg/mL.
| Pathogen | Inhibition Rate (%) at 100 μg/mL |
|---|---|
| E. coli | 75% |
| S. aureus | 82% |
| C. albicans | 68% |
Anticancer Potential
Preliminary studies indicate that this compound may exhibit anticancer properties:
- Cell Line Studies : In vitro assays on breast cancer cell lines (e.g., MCF-7) have shown reduced cell viability upon treatment with the compound.
- Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Case Studies
Several studies have explored the biological effects of the compound:
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Study on Antioxidant Activity :
- Researchers evaluated the antioxidant capacity using DPPH and ABTS assays.
- Results indicated a significant reduction in free radicals by up to 90% at optimal concentrations.
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Antimicrobial Efficacy Study :
- A comprehensive study assessed the antimicrobial effects against a panel of bacteria and fungi.
- The results confirmed that the compound outperformed standard antibiotics in several cases.
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Anticancer Research :
- A recent publication highlighted the potential of this compound in inhibiting tumor growth in vivo using xenograft models.
- Tumor size reduction was observed after treatment over four weeks.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4,4'-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol) with high purity?
- Methodology : The synthesis typically involves multi-step reactions, including Sonogashira coupling for alkyne linkages and Williamson ether synthesis for butoxy substituents. Critical steps include:
- Purification : Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate the compound .
- Functional Group Protection : Protect hydroxyl groups during coupling reactions using trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions .
- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios of reagents (e.g., Pd catalysts, copper iodide) to enhance yields .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use H and C NMR to confirm the presence of butoxy groups (-OCHCHCHCH), methyl groups (-CH), and alkyne protons. Coupling patterns in aromatic regions verify the phenylene backbone .
- IR Spectroscopy : Identify O-H stretches (3200–3600 cm) and alkyne C≡C stretches (~2100 cm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z 610.94964 for CHO) .
Q. How can solubility challenges be addressed during experimental workflows?
- Methodology :
- Solvent Selection : Utilize polar aprotic solvents (e.g., DMF, DMSO) due to the compound’s hydrophobic butoxy groups. For crystallization, use mixed solvents like chloroform/methanol .
- Derivatization : Introduce hydrophilic groups (e.g., carboxylic acids via oxidation) to enhance aqueous solubility for biological assays .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structure refinement?
- Methodology :
- Software Tools : Use SHELXL for refinement, leveraging constraints for hydrogen atoms (e.g., riding model) and anisotropic displacement parameters for non-H atoms .
- Validation : Cross-check with PLATON for missed symmetry (e.g., twinning) and Mercury for intermolecular interactions (e.g., C–H···π or hydrogen bonds) .
- Example Crystal Data :
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| a, b, c (Å) | 8.882, 13.892, 10.387 |
| β (°) | 107.39 |
| V (ų) | 1223.0 |
| Z | 2 |
| Source: Single-crystal X-ray diffraction data |
Q. How to evaluate the compound’s potential in optoelectronic materials?
- Methodology :
- Photophysical Analysis : Measure fluorescence quantum yield (Φ) and lifetime (τ) in solution and solid states. Compare with analogs like 4,4'-((2,5-dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid, which shows λ ~450 nm .
- Device Integration : Test in OLED prototypes using vacuum deposition for thin films. Monitor electroluminescence (EL) efficiency and turn-on voltage, referencing materials like DMPPP (a triplet fusion emitter) .
Q. What strategies enable the design of metal-organic frameworks (MOFs) using derivatives of this compound?
- Methodology :
- Ligand Functionalization : Synthesize carboxylate derivatives (e.g., 4,4'-((2,5-dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid) to coordinate with metal nodes (e.g., Zn, Cu) .
- Porosity Analysis : Use BET surface area measurements and gas adsorption (e.g., CO, N) to assess framework stability and pore size distribution.
Q. How to study interactions between this compound and biological targets?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip and measure binding kinetics (k, k) in real-time .
- Fluorescence Quenching : Titrate the compound against biomolecules (e.g., DNA, enzymes) and monitor changes in emission intensity to calculate binding constants (K) .
Data Contradiction Analysis
- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 60–85%) may arise from differences in Pd catalyst loading or solvent purity. Reproduce protocols with rigorous exclusion of moisture/oxygen .
- Crystallographic Symmetry : Some studies report monoclinic (P21/c) symmetry , while others suggest triclinic systems for similar compounds. Verify space group assignments using the Cambridge Structural Database (CSD) .
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
